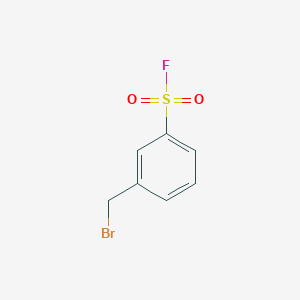![molecular formula C8H8O2S B2887240 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde CAS No. 623564-80-7](/img/structure/B2887240.png)
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound can be achieved through a reaction involving 2-thiopheneethanol, paraformaldehyde, and magnesium bromide in acetonitrile. The mixture is refluxed for 24 hours, then cooled to room temperature and concentrated by evaporation under reduced pressure.Molecular Structure Analysis
The molecular structure of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde is represented by the InChI code: 1S/C8H8O2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3-4H,1-2,5H2 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 339.9±42.0 °C and a predicted density of 1.309±0.06 g/cm3 .Aplicaciones Científicas De Investigación
1. Antiseptic Properties The compound 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde demonstrates significant antiseptic properties. A study noted that its derivatives, particularly 2,5-bis(alkylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehydes, exhibit bacteriostatic effects and are recognized for their strong and safe antiseptic qualities. This was observed during reactions with alcohols to obtain potentially biologically active derivatives (Keiko et al., 2008).
2. Fluorescence Applications The compound has applications in fluorescence, as certain thieno[3,2-c]pyrans, including this compound, exhibit tunable fluorescence. This characteristic depends on the substituents, with some derivatives showing high fluorescence quantum yields and large Stokes shifts (Sahu et al., 2014).
3. Synthesis of Novel Derivatives This compound is a key player in synthesizing various novel derivatives. It has been used in creating new 1,4-dihydropyridine derivatives possessing 4-pyrone moieties, which have been evaluated for their calcium channel antagonist activity (Shahrisa et al., 2012).
4. Cytotoxicity and Matrix Metalloproteinase Inhibition Another research aspect involves evaluating the compound's effects on cytotoxicity and matrix metalloproteinase inhibition. This was particularly noted in a study involving the synthesis of new carbonitriles with the compound as a precursor (Ignatovich et al., 2015).
5. Optical Properties The compound also plays a role in studying optical properties. Research into its derivatives, particularly in the context of thieno[3,2-c]quinolines, has led to the understanding of structure-optical properties relationships and potential applications such as invisible ink dyes (Bogza et al., 2018).
6. Biological Activity The compound's derivatives have been studied for their biological activity. For instance, a study on 4H-thieno[3,2-c]chromene derivatives, which can be derived from this compound, found significant antiulcer activity (Bogza et al., 2015).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements associated with it are H319, H335, H302+H312+H332, and H315, indicating that it can cause eye irritation, respiratory irritation, and skin irritation. It’s recommended to handle it with protective gloves and avoid breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONVCZPIYCTGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1SC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)
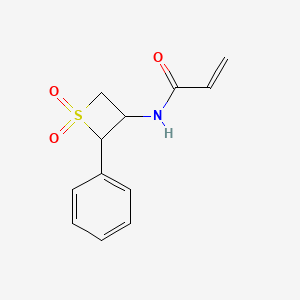
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)
![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)
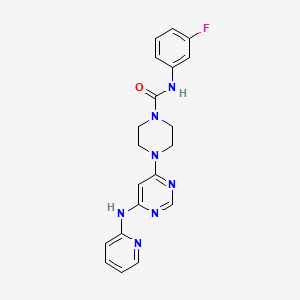
![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B2887166.png)
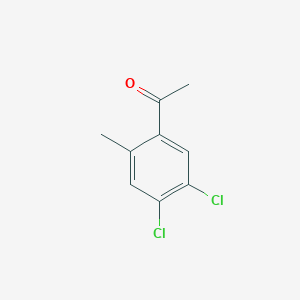
![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2887168.png)
![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)

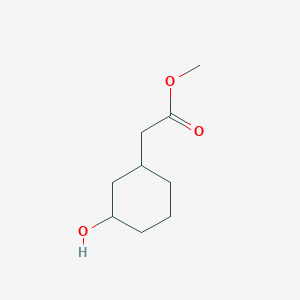
![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)
![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2887178.png)
